1-Methyl-3-(8-nitroquinolin-2-yl)quinolinium
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Overview
Description
- The compound’s molecular formula is C17H11N3O2. Let’s explore its preparation methods and properties.
1-Methyl-3-(8-nitroquinolin-2-yl)quinolinium: is a heterocyclic compound with an intriguing structure. It belongs to the quinoline family, which has been extensively studied due to its diverse biological activities.
Preparation Methods
- One synthetic route involves oxidative nucleophilic substitution of hydrogen (SNH) on the 1-methylquinolin-2(1H)-one scaffold. Specifically, arylamino derivatives are obtained by direct nucleophilic substitution of hydrogen in the molecules of 1-methyl-5(6,7,8)-nitroquinolin-2(1H)-ones .
- The reaction proceeds by adding NaH (dispersion in mineral oil) to a solution of the corresponding arylamine in anhydrous DMSO. This method allows for the functionalization of the quinoline ring without the need for expensive catalysts.
Chemical Reactions Analysis
- Common reagents include nucleophiles and oxidants. Major products depend on the specific reaction conditions and substituents present.
1-Methyl-3-(8-nitroquinolin-2-yl)quinolinium: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- In chemistry, this compound serves as a versatile building block for the synthesis of other quinoline derivatives.
- In biology and medicine, researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
- In industry, it may find applications in materials science or as a fluorescent probe.
Mechanism of Action
- The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, it’s worth noting that the unique combination of the methyl group, nitro group, and quinoline scaffold sets this compound apart.
- Researchers often compare it to related quinolines to understand its distinct properties.
Properties
Molecular Formula |
C19H14N3O2+ |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-(1-methylquinolin-1-ium-3-yl)-8-nitroquinoline |
InChI |
InChI=1S/C19H14N3O2/c1-21-12-15(11-14-5-2-3-7-17(14)21)16-10-9-13-6-4-8-18(22(23)24)19(13)20-16/h2-12H,1H3/q+1 |
InChI Key |
YXZIDAJYRUUUFE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)C3=NC4=C(C=CC=C4[N+](=O)[O-])C=C3 |
Origin of Product |
United States |
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